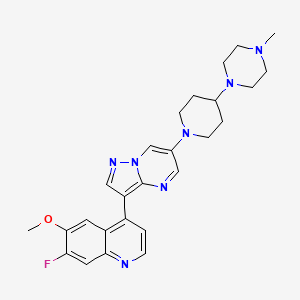![molecular formula C17H22N4O B8134245 N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide](/img/structure/B8134245.png)
N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS117 is a first-in-class and cell-active irreversible covalent inhibitor of protein arginine methyltransferase 6 (PRMT6). This compound has shown significant potential in scientific research due to its high selectivity and potency against PRMT6, with an IC50 value of 18 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MS117 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of MS117 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification systems, and quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: MS117 primarily undergoes covalent binding reactions with its target enzyme, PRMT6. This involves the formation of a covalent bond between the compound and the enzyme, leading to irreversible inhibition .
Common Reagents and Conditions: The reactions involving MS117 typically require organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300). The conditions include controlled temperatures and the use of ultrasonic methods to ensure proper dissolution and reaction .
Major Products Formed: The major product formed from the reaction of MS117 with PRMT6 is a covalently modified enzyme, which is rendered inactive. This modification is specific to PRMT6, with minimal off-target effects on other enzymes .
Scientific Research Applications
MS117 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying enzyme inhibition and protein modification. In biology, it is used to investigate the role of PRMT6 in cellular processes and gene regulation. In medicine, MS117 has potential therapeutic applications in cancer treatment, as PRMT6 is implicated in various cancers. In industry, it can be used in the development of new drugs and therapeutic agents .
Mechanism of Action
MS117 exerts its effects by covalently binding to the active site of PRMT6, thereby inhibiting its methyltransferase activity. This inhibition leads to a decrease in the methylation of histone H3 arginine 2 (H3R2), which in turn affects gene expression and cellular functions. The molecular targets of MS117 include the active site residues of PRMT6, and the pathways involved are related to chromatin modification and gene regulation .
Comparison with Similar Compounds
Similar Compounds:
- MS023: Another PRMT inhibitor, but with different selectivity and potency profiles.
- PRMT1 Inhibitors: Compounds that inhibit PRMT1, but with less selectivity for PRMT6.
- PRMT8 Inhibitors: Compounds that inhibit PRMT8, but with different mechanisms of action .
Uniqueness of MS117: MS117 is unique due to its high selectivity and potency for PRMT6 over other PRMTs and related enzymes. This selectivity makes it a valuable tool for studying the specific functions of PRMT6 without significant off-target effects. Additionally, its irreversible covalent binding mechanism provides sustained inhibition, which is advantageous for long-term studies and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-17(22)20-15-6-4-5-13(9-15)16-11-19-10-14(16)12-21(2)8-7-18/h3-6,9-11,19H,1,7-8,12,18H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDMIAFOVVMNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CNC=C1C2=CC(=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(N-Boc-8-azabicyclo[3.2.1]oct-3-yl)methylboronic acid](/img/structure/B8134177.png)




![4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B8134222.png)


![potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate](/img/structure/B8134249.png)





